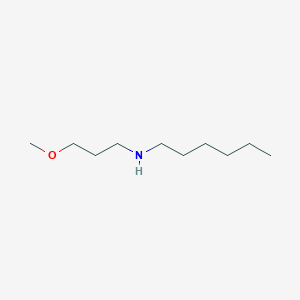
(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine
Descripción general
Descripción
This compound is a derivative of methanamine, which is an organic compound with the formula CH3NH2. It contains a triazole ring, which is a type of heterocyclic ring structure found in many important drugs and agrochemicals . It also contains a 4-fluorophenyl group, which is a phenyl ring substituted with a fluorine atom at the 4-position .
Molecular Structure Analysis
The molecular structure of this compound would consist of a central methanamine moiety, with a 5-methyl-1H-1,2,3-triazol-4-yl group and a 4-fluorophenyl group attached .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it is studied. As a derivative of methanamine, it would likely be a solid at room temperature .Aplicaciones Científicas De Investigación
Potassium Channel Blocking Agent
4-Fluorobenzylamine: , a compound structurally similar to the one you’ve mentioned, is used as a potassium channel blocking agent . Potassium channels are crucial for the functioning of both excitable and non-excitable cells. By blocking these channels, researchers can study the various physiological processes that potassium channels regulate, such as neuronal signaling, muscle contraction, and heart rhythm.
Synthesis of Tris-Iron (III) Chelates
This compound is utilized in the synthesis of new tris-iron (III) chelates of 3-hydroxy-4-pyridinone ligands . These chelates are studied for their potential in treating iron overload conditions, such as thalassemia, where excess iron can lead to serious health complications.
Radiolabeling of Folic Acid
The compound reacts with the α- and γ-carboxyl groups of folic acid to yield 18F-labeled folate . This application is significant in the development of radiopharmaceuticals for positron emission tomography (PET) imaging, which is a powerful tool in cancer diagnosis and therapy monitoring.
Building Block for 18F-Labeled Compounds
As an important building block, this compound is used in the synthesis of 18F-labeled compounds . These compounds are essential in PET imaging for the diagnosis and treatment of various diseases, including neurological disorders and cardiovascular diseases.
Mecanismo De Acción
Propiedades
IUPAC Name |
[1-(4-fluorophenyl)-5-methyltriazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4/c1-7-10(6-12)13-14-15(7)9-4-2-8(11)3-5-9/h2-5H,6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGCMRLKKMZCCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








amine](/img/structure/B1460769.png)
![[5-(1-Pyrrolidinylsulfonyl)-2-furyl]methanamine](/img/structure/B1460771.png)



![2-[(4-Methoxyphenyl)methoxy]ethan-1-amine](/img/structure/B1460777.png)

![Methyl 2-[(2-aminophenyl)amino]acetate](/img/structure/B1460781.png)
